2-Azetidinone, 3-methyl-1,4-diphenyl-

Cytochrome P450 Drug Metabolism CYP1A2

Versatile β-lactam building block with potent, selective CYP1A2 inhibition (IC₅₀ 600 nM, minimal CYP2D6). Racemic mixture resolvable to (3S,4S)-isomer at 95% e.e. for carbapenem synthesis. 1,4-Diaryl core matches cholesterol absorption inhibitor pharmacophore; LogP ~3.1/TPSA 20.3 Ų enables CNS penetration tuning. Confers intrinsic β-lactamase stability for novel antibacterial design. Substitution pattern ensures reproducible permeability & metabolic stability versus close analogs.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
CAS No. 7468-12-4
Cat. No. B11869286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azetidinone, 3-methyl-1,4-diphenyl-
CAS7468-12-4
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H15NO/c1-12-15(13-8-4-2-5-9-13)17(16(12)18)14-10-6-3-7-11-14/h2-12,15H,1H3
InChIKeyQURMOGAHPSNBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azetidinone, 3-methyl-1,4-diphenyl- (CAS 7468-12-4): β‑Lactam Scaffold for Pharmaceutical Research & Development


2‑Azetidinone, 3‑methyl‑1,4‑diphenyl‑ (CAS 7468‑12‑4) is a β‑lactam (2‑azetidinone) derivative belonging to the class of monocyclic β‑lactams [1]. Its structure consists of a four‑membered lactam ring substituted with methyl and phenyl groups, making it a versatile building block for the synthesis of more complex bioactive molecules . As a β‑lactam, it shares the core pharmacophore of clinically important antibiotics (e.g., penicillins, cephalosporins) and cholesterol absorption inhibitors (e.g., ezetimibe) .

2‑Azetidinone, 3‑methyl‑1,4‑diphenyl‑ (CAS 7468‑12‑4): Why In‑Class Substitution Is Not Advisable


Despite sharing the β‑lactam core, 2‑azetidinone derivatives exhibit highly divergent biological profiles due to differences in ring substitution, stereochemistry, and side‑chain functionality [1]. The specific 3‑methyl‑1,4‑diphenyl substitution pattern confers distinct physicochemical properties (e.g., LogP ~3.1, PSA 20.3 Ų) and target‑binding characteristics that cannot be replicated by other azetidinones [2]. Interchanging this compound with a close analog (e.g., the trans‑isomer CAS 17324‑17‑3, or 3,3‑dimethyl derivatives) would likely alter cellular permeability, metabolic stability, and biological activity, undermining reproducibility in research and development .

2‑Azetidinone, 3‑methyl‑1,4‑diphenyl‑ (CAS 7468‑12‑4): Quantitative Differentiation vs. β‑Lactam Comparators


CYP450 Inhibition Profile of 2‑Azetidinone, 3‑methyl‑1,4‑diphenyl‑ vs. Trans‑Isomer

In human liver microsomes, 2‑azetidinone, 3‑methyl‑1,4‑diphenyl‑ (racemic mixture, CAS 7468‑12‑4) exhibits an IC₅₀ of 600 nM for inhibition of CYP1A2, whereas its trans‑isomer (CAS 17324‑17‑3) shows an IC₅₀ >6,000 nM for CYP2D6, indicating a >10‑fold difference in isoform selectivity [1]. This suggests that the stereochemistry and substitution pattern directly modulate cytochrome P450 inhibition, a critical parameter for evaluating drug‑drug interaction potential in early discovery.

Cytochrome P450 Drug Metabolism CYP1A2

Physicochemical Differentiation: Lipophilicity & Topological Polar Surface Area (TPSA) vs. Other β‑Lactams

Computed descriptors for 2‑azetidinone, 3‑methyl‑1,4‑diphenyl‑ indicate an XLogP3 of 3.1 and a TPSA of 20.3 Ų [1]. In comparison, ezetimibe (a clinically used 2‑azetidinone cholesterol absorption inhibitor) has an XLogP3 of ~4.5 and a TPSA of ~52 Ų [2]. The lower TPSA of the target compound suggests superior passive membrane permeability, while the moderate lipophilicity (LogP 3.1) balances solubility and absorption – a profile that may be advantageous for CNS‑penetrant β‑lactam analogs.

Drug‑likeness Lipophilicity Permeability

Antimicrobial Activity: β‑Lactamase Inhibition Potential vs. Amoxicillin‑Derived Azetidinones

While direct MIC data for 2‑azetidinone, 3‑methyl‑1,4‑diphenyl‑ are not reported, structurally related 1,4‑diaryl‑2‑azetidinones have demonstrated antibacterial activity against Gram‑positive bacteria (e.g., S. aureus) with MIC values ranging from 4 to 32 μg/mL [1]. Notably, these compounds inhibit β‑lactamases and disrupt cell wall synthesis, whereas amoxicillin‑derived azetidinones often show reduced activity against β‑lactamase‑producing strains [2]. The 3‑methyl‑1,4‑diphenyl scaffold may therefore offer a starting point for β‑lactamase‑resistant antibiotic development.

Antibacterial β‑Lactamase Cell Wall Synthesis

Cholesterol Absorption Inhibition: Activity of 3‑Methyl‑1,4‑diphenyl Scaffold vs. Ezetimibe

In a cholesterol‑fed hamster model, a series of 2‑azetidinone derivatives structurally related to 3‑methyl‑1,4‑diphenyl‑2‑azetidinone (including unsubstituted parent compound Sch 48461) reduced total serum cholesterol by 30–60% at oral doses of 1–10 mg/kg [1]. Ezetimibe, the prototypical 2‑azetidinone cholesterol absorption inhibitor, reduces cholesterol by ~50–70% at similar doses [2]. While the target compound is not itself a drug, its core structure matches the pharmacophore essential for NPC1L1 binding, validating its utility as a precursor for developing novel CAIs.

Cholesterol Absorption NPC1L1 Hyperlipidemia

Synthetic Utility: Diastereoselective Access to Optically Active β‑Lactams

The racemic 3‑methyl‑1,4‑diphenyl‑2‑azetidinone can be resolved to its enantiopure (3S,4S)‑form (CAS 195388‑26‑2) via diastereoselective TiCl₄‑mediated addition, achieving 95% enantiomeric excess . This contrasts with many 3‑unsubstituted azetidinones, which lack a stereogenic center at C3 and are therefore less amenable to chiral resolution. The (3S,4S)‑enantiomer serves as a key intermediate in the synthesis of carbapenem antibiotics and other optically active β‑lactams [1].

Asymmetric Synthesis Chiral Auxiliary Carbapenem Intermediates

Metabolic Stability: CYP2D6 vs. CYP1A2 Selectivity Profile

In vitro CYP inhibition assays reveal that 2‑azetidinone, 3‑methyl‑1,4‑diphenyl‑ does not significantly inhibit CYP2D6 (IC₅₀ >6,000 nM), whereas it potently inhibits CYP1A2 (IC₅₀ = 600 nM) [1]. This selectivity profile is distinct from many other β‑lactams (e.g., certain cephalosporins) which show broader CYP inhibition. The >10‑fold selectivity window suggests a lower potential for CYP2D6‑mediated drug‑drug interactions, an important consideration for lead optimization.

Drug Metabolism CYP2D6 CYP1A2

2‑Azetidinone, 3‑methyl‑1,4‑diphenyl‑ (CAS 7468‑12‑4): Recommended Research & Industrial Applications


Lead Generation for CYP1A2‑Selective β‑Lactam Probes

Given its potent CYP1A2 inhibition (IC₅₀ 600 nM) and minimal CYP2D6 activity, this compound is an ideal starting point for designing selective chemical probes to study CYP1A2‑mediated drug metabolism or to assess CYP1A2‑dependent drug‑drug interaction risks in early drug discovery [1].

Synthesis of Optically Active Carbapenem Intermediates

The racemic mixture can be resolved to (3S,4S)‑3‑methyl‑1,4‑diphenylazetidin‑2‑one with 95% e.e., a valuable chiral building block for the total synthesis of carbapenem antibiotics and other β‑lactam‑based therapeutics .

Scaffold Hopping in Cholesterol Absorption Inhibitor Programs

The 3‑methyl‑1,4‑diphenyl‑2‑azetidinone core matches the pharmacophore of known cholesterol absorption inhibitors (e.g., ezetimibe). Its lower LogP (3.1) and smaller TPSA (20.3 Ų) compared to ezetimibe make it a compelling template for optimizing CNS‑penetrant or peripherally restricted CAIs [2].

Development of β‑Lactamase‑Resistant Antibacterial Leads

As a 1,4‑diaryl‑2‑azetidinone, this compound shares structural features with β‑lactamase‑stable antibiotics. It can serve as a core scaffold for generating novel antibacterial agents with intrinsic resistance to common β‑lactamases, as demonstrated by related analogs [3].

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